molecular formula C8H9Cl2NO B12081058 O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine

Cat. No.: B12081058
M. Wt: 206.07 g/mol
InChI Key: IGMUPWGUGZERSA-UHFFFAOYSA-N
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Description

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,5-dichlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,5-dichlorophenyl ethyl halide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-(2-(3,5-Dichlorophenoxy)ethyl)hydroxylamine
  • 3,5-Dichlorophenylhydroxylamine
  • 2-(3,5-Dichlorophenyl)ethylamine

Uniqueness

O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxylamine group allows for unique interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

O-[2-(3,5-dichlorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H9Cl2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2

InChI Key

IGMUPWGUGZERSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCON

Origin of Product

United States

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